molecular formula C18H18N2O3S2 B2565450 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896288-89-4

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2565450
CAS RN: 896288-89-4
M. Wt: 374.47
InChI Key: NKOMZSRWMXMUIL-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

This chemical framework is instrumental in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, the synthesis of thiophenylhydrazonoacetates and their reactivity towards various nitrogen nucleophiles lead to the formation of derivatives with potential biological activities (Mohareb et al., 2004). Such processes underscore the importance of this compound in generating novel heterocyclic structures that could serve as lead compounds in drug discovery.

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer potentials of derivatives of this compound. For instance, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents demonstrated significant proapoptotic activity, suggesting their utility in cancer treatment (Yılmaz et al., 2015). Moreover, the creation of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showed considerable antimicrobial activity, indicating their potential application in combating microbial infections (Babu et al., 2013).

Organic Synthesis and Drug Development

The compound and its derivatives serve as key intermediates in organic synthesis, leading to the creation of bioactive molecules with potential pharmacological applications. The synthesis of novel thienopyrimidines and triazolothienopyrimidines from derivatives of this compound has been explored, revealing their antimicrobial properties and highlighting the versatility of these chemical frameworks in generating pharmacologically active compounds (Mahmoud et al., 2015).

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11-6-7-14-15(10-19)18(24-16(14)8-11)20-17(21)12-4-3-5-13(9-12)25(2,22)23/h3-5,9,11H,6-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMZSRWMXMUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide

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